molecular formula C20H30N2O3 B026113 N-t-Boc-phenylalanine Cyclohexylamide CAS No. 169566-77-2

N-t-Boc-phenylalanine Cyclohexylamide

Cat. No.: B026113
CAS No.: 169566-77-2
M. Wt: 346.5 g/mol
InChI Key: HZDJPELUKSYFKV-KRWDZBQOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-t-Boc-phenylalanine Cyclohexylamide typically involves the protection of the amino group of phenylalanine with a tert-butoxycarbonyl (Boc) group, followed by the formation of an amide bond with cyclohexylamine. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the amide bond formation .

Industrial Production Methods

While specific industrial production methods are not widely documented, the general approach involves large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the protection and deprotection steps, as well as the coupling reactions, to produce this compound in bulk .

Chemical Reactions Analysis

Types of Reactions

N-t-Boc-phenylalanine Cyclohexylamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N-t-Boc-phenylalanine Cyclohexylamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-t-Boc-phenylalanine Cyclohexylamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-t-Boc-phenylalanine Cyclohexylamide is unique due to its cyclohexylamide group, which imparts specific chemical and biological properties. This group enhances the compound’s stability and solubility, making it a valuable tool in various research applications .

Properties

IUPAC Name

tert-butyl N-[(2S)-1-(cyclohexylamino)-1-oxo-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-20(2,3)25-19(24)22-17(14-15-10-6-4-7-11-15)18(23)21-16-12-8-5-9-13-16/h4,6-7,10-11,16-17H,5,8-9,12-14H2,1-3H3,(H,21,23)(H,22,24)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDJPELUKSYFKV-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30570281
Record name Nalpha-(tert-Butoxycarbonyl)-N-cyclohexyl-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169566-77-2
Record name Nalpha-(tert-Butoxycarbonyl)-N-cyclohexyl-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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